4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate is a complex organic compound with the molecular formula C25H21N3O4. This compound is notable for its intricate structure, which includes multiple functional groups such as an oxo group, a toluidino group, and a phenylacrylate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate typically involves multiple steps:
Formation of the Oxo(4-toluidino)acetyl Intermediate: This step involves the reaction of 4-toluidine with an acylating agent such as acetic anhydride to form the oxo(4-toluidino)acetyl intermediate.
Carbohydrazonoyl Formation: The intermediate is then reacted with hydrazine to introduce the carbohydrazonoyl group.
Phenyl 3-phenylacrylate Addition: Finally, the compound is coupled with phenyl 3-phenylacrylate under appropriate conditions, often involving a catalyst and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the toluidino group, forming various oxidized derivatives.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The phenylacrylate moiety can participate in substitution reactions, where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitroso derivative, while reduction could produce a hydroxylated compound.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate is used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its unique structure. It may also serve as a probe in biochemical assays.
Medicine
Potential medical applications include its use as a precursor for drug development. Its structural complexity allows for the exploration of various pharmacophores.
Industry
In the industrial sector, this compound might be used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate involves its interaction with molecular targets such as enzymes and receptors. The oxo group can form hydrogen bonds, while the phenylacrylate moiety can participate in π-π interactions. These interactions can modulate the activity of biological molecules, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate
- 2-Methoxy-4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate
Uniqueness
Compared to similar compounds, 4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate is unique due to its specific substitution pattern and the presence of the phenylacrylate group
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and more
Properties
CAS No. |
764653-69-2 |
---|---|
Molecular Formula |
C25H21N3O4 |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
[4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C25H21N3O4/c1-18-7-12-21(13-8-18)27-24(30)25(31)28-26-17-20-9-14-22(15-10-20)32-23(29)16-11-19-5-3-2-4-6-19/h2-17H,1H3,(H,27,30)(H,28,31)/b16-11+,26-17+ |
InChI Key |
YVIFXVWJAZOASO-YVYJZWDNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.